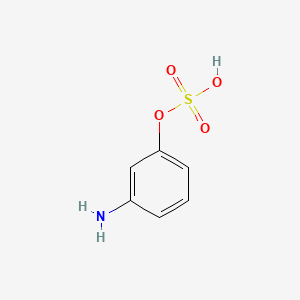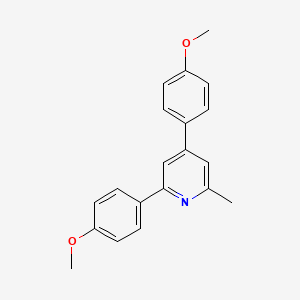
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with two 4-methoxyphenyl groups at the 2 and 4 positions, and a methyl group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, ensuring high productivities and transformation efficiencies .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or benzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism by which Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2,4,6-trimethyl-: Similar in structure but with methyl groups instead of methoxyphenyl groups.
Pyridine, 2,4-bis(4-chlorophenyl)-6-methyl-: Similar but with chlorophenyl groups instead of methoxyphenyl groups.
Pyridine, 2,4-bis(4-hydroxyphenyl)-6-methyl-: Similar but with hydroxyphenyl groups instead of methoxyphenyl groups.
Uniqueness
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- is unique due to the presence of methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
88827-44-5 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2,4-bis(4-methoxyphenyl)-6-methylpyridine |
InChI |
InChI=1S/C20H19NO2/c1-14-12-17(15-4-8-18(22-2)9-5-15)13-20(21-14)16-6-10-19(23-3)11-7-16/h4-13H,1-3H3 |
Clave InChI |
RAZUSBFYCWLYTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


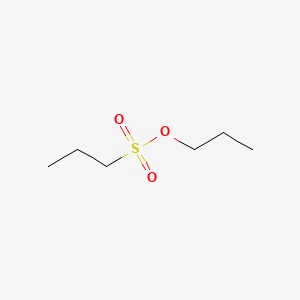
![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
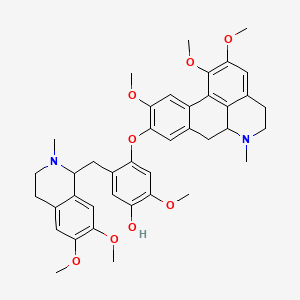
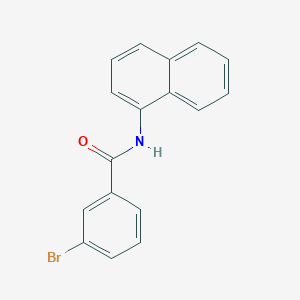
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
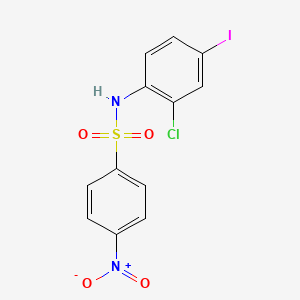

![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)
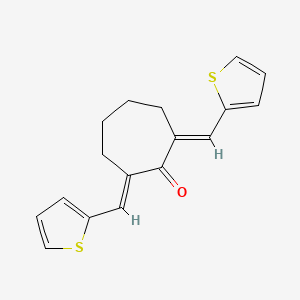
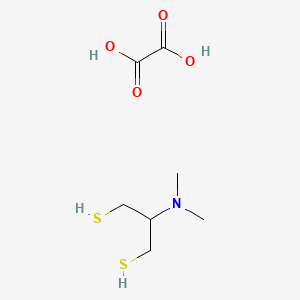
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
